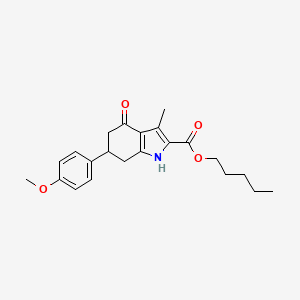![molecular formula C23H19FN2O2 B11430509 3-(4-Ethylphenyl)-1-[(2-fluorophenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B11430509.png)
3-(4-Ethylphenyl)-1-[(2-fluorophenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Ethylphenyl)-1-[(2-fluorophenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a unique combination of ethylphenyl and fluorophenyl groups, which may contribute to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Ethylphenyl)-1-[(2-fluorophenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione typically involves multi-step organic reactions. One common approach is the condensation of 4-ethylbenzaldehyde with 2-fluorobenzylamine to form an intermediate Schiff base. This intermediate is then cyclized with anthranilic acid under acidic conditions to yield the desired quinazoline derivative.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product. The use of automated reactors and continuous flow chemistry can further streamline the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethylphenyl group, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions may target the quinazoline ring, potentially converting it to a dihydroquinazoline derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products:
Oxidation: Formation of 4-ethylbenzaldehyde or 4-ethylbenzoic acid.
Reduction: Formation of dihydroquinazoline derivatives.
Substitution: Introduction of various functional groups on the fluorophenyl ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorophenyl group may enhance its binding affinity and selectivity. The compound may exert its effects by modulating signaling pathways, inhibiting enzyme activity, or altering receptor function.
Comparison with Similar Compounds
- 3-(4-Methylphenyl)-1-[(2-fluorophenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione
- 3-(4-Ethylphenyl)-1-[(3-fluorophenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione
- 3-(4-Ethylphenyl)-1-[(2-chlorophenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione
Comparison: Compared to its analogs, 3-(4-Ethylphenyl)-1-[(2-fluorophenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione may exhibit unique properties due to the specific positioning of the fluorophenyl group. This positioning can influence its chemical reactivity, biological activity, and overall stability, making it a compound of interest for further research and development.
Properties
Molecular Formula |
C23H19FN2O2 |
|---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
3-(4-ethylphenyl)-1-[(2-fluorophenyl)methyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C23H19FN2O2/c1-2-16-11-13-18(14-12-16)26-22(27)19-8-4-6-10-21(19)25(23(26)28)15-17-7-3-5-9-20(17)24/h3-14H,2,15H2,1H3 |
InChI Key |
DFJLZPFPJLRDDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-methoxybenzyl)-1-[(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)sulfonyl]piperidine-3-carboxamide](/img/structure/B11430428.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((6-methyl-4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B11430432.png)

![N-(2,5-Dimethylphenyl)-1-[(1E)-4,4,4-trifluoro-3-oxobut-1-EN-1-YL]pyrrolidine-2-carboxamide](/img/structure/B11430443.png)
![Methyl 2-{2-[2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinazolin-1-yl]acetamido}benzoate](/img/structure/B11430449.png)

![(2E)-2-(4-bromobenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11430463.png)
![(2E)-2-(4-bromobenzylidene)-6-(4-fluorobenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11430465.png)
![5,6,7-trimethoxy-4-[2-(propan-2-yloxy)phenyl]-3,4-dihydroquinolin-2(1H)-one](/img/structure/B11430471.png)
![3-cyclohexyl-8-(4-ethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11430480.png)
![(3Z)-6-chloro-3-{(2Z)-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-7-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11430485.png)
![9-Methyl-N-(1-naphthyl)-4-oxo-4H-pyrido[1,2-A]thieno[2,3-D]pyrimidine-2-carboxamide](/img/structure/B11430486.png)
![N-(3-(diethylamino)propyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B11430493.png)
![2-((3-(3,5-dimethylphenyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B11430495.png)
